2-(5-Bromopyridin-3-yl)propane-1,3-diol
Description
2-(5-Bromopyridin-3-yl)propane-1,3-diol is a synthetic organic compound featuring a pyridine ring substituted with a bromine atom at the 5-position and a propane-1,3-diol moiety at the 3-position. Synthesis methods for related brominated diols involve halogenation and nucleophilic substitution reactions, as seen in the preparation of PETN derivatives and iodomethyl analogs .
Properties
Molecular Formula |
C8H10BrNO2 |
|---|---|
Molecular Weight |
232.07 g/mol |
IUPAC Name |
2-(5-bromopyridin-3-yl)propane-1,3-diol |
InChI |
InChI=1S/C8H10BrNO2/c9-8-1-6(2-10-3-8)7(4-11)5-12/h1-3,7,11-12H,4-5H2 |
InChI Key |
GWOGZKJDLSHMIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)C(CO)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
3-(5-Bromopyridin-3-yl)-prop-2-yn-1-ol
This compound replaces the propane-1,3-diol group with a propargyl alcohol (prop-2-yn-1-ol). The alkyne moiety enhances reactivity in click chemistry, while the bromopyridine group retains electrophilicity for substitution reactions.
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate
Substitution with an amino-fluoropyridine group and ester functionality shifts reactivity toward nucleophilic acyl substitutions. The lack of diol groups reduces hydrophilicity, limiting utility in aqueous systems .
Phenolic and Phenyl-Substituted Diols
2-(4-Hydroxyphenyl)propane-1,3-diol
Isolated from Taxus cuspidata , this compound replaces the bromopyridine with a 4-hydroxyphenyl group. The phenolic hydroxyl enhances antioxidant activity and hydrogen-bonding capacity, as seen in its bioactivity against DL-galactosamine-induced hepatocyte damage .
2-(3-Methoxy-4-hydroxyphenyl)propane-1,3-diol
The methoxy and hydroxyl groups on the phenyl ring mimic lignin subunits, influencing solubility in polar solvents and reactivity in oxidative environments . Unlike the bromopyridine derivative, this compound participates in lignin-like polymerization .
Amino-Substituted Diols
Fingolimod (2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol)
A clinically approved immunomodulator, fingolimod’s amino and long alkyl chain enable membrane permeability and sphingosine-1-phosphate receptor targeting . The bromopyridine analog lacks this lipophilic backbone, suggesting divergent pharmacological applications.
Cyclohexyl-Substituted Diols
trans-4´-Ethylcyclohexylpropane-1,3-diol
Used in liquid crystal precursors, the cyclohexyl group imparts rigidity and mesophase behavior (Cr 54°C, Sb 84–85°C) . The bromopyridine derivative’s planar aromatic system may alter mesogenic properties due to π-π interactions.
Key Comparative Data
Research Findings and Implications
- Reactivity : The bromine atom in this compound facilitates nucleophilic aromatic substitution, contrasting with the hydroxyl/methoxy groups in phenyl analogs, which undergo oxidation or ether cleavage .
- Bioactivity : Phenyl diols (e.g., 2-(4-hydroxyphenyl)propane-1,3-diol) exhibit hepatoprotective effects , while the bromopyridine derivative’s bioactivity remains unexplored but may align with pyridine-based drugs.
- Material Applications : Cyclohexyl diols form liquid crystals , whereas the bromopyridine analog’s planar structure could enable coordination chemistry or π-stacking in supramolecular assemblies.
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